Product packaging for 1,5-Diethoxyanthracene-9,10-dione(Cat. No.:CAS No. 22924-22-7)

1,5-Diethoxyanthracene-9,10-dione

Cat. No.: B14007989
CAS No.: 22924-22-7
M. Wt: 296.3 g/mol
InChI Key: RRRRZDVJLWPWII-UHFFFAOYSA-N
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Description

1,5-Diethoxyanthracene-9,10-dione is a synthetic derivative of 9,10-anthraquinone, a fundamental structure known for its role in dyes, pharmaceuticals, and photochemical research . As a substituted anthraquinone, it is characterized by the presence of ethoxy groups at the 1 and 5 positions of the anthracene-9,10-dione core, which influences its electronic properties and research applications . This compound is of significant interest in the field of photoinitiated polymerizations. Anthracene derivatives with electron-donating substituents, such as alkoxy groups, are efficient electron-transfer photosensitizers for onium salt-induced cationic polymerizations of epoxides, oxetanes, and vinyl ethers . These photosensitizers function by absorbing light to form an excited state species that undergoes a redox reaction with an onium salt photoinitiator (e.g., diaryliodonium or triarylsulfonium salts), generating active species that initiate polymerization and enhancing the overall efficiency and rate of the curing process . The electron-donating nature of the ethoxy groups in compounds like this compound can potentially improve their solubility in various monomers and shift their absorption to longer, more practical wavelengths of light . In pharmaceutical and biological research, anthraquinone derivatives are extensively investigated for their bioactive potential. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on the isomeric compound 1,8-Diethoxyanthracene-9,10-dione have shown strong binding affinities to key ulcer-associated proteins, such as the gastric H+/K+-ATPase, suggesting a potential for anti-ulcer drug development . This indicates that diethoxy-substituted anthraquinones are valuable scaffolds in medicinal chemistry for discovering new therapeutic agents. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B14007989 1,5-Diethoxyanthracene-9,10-dione CAS No. 22924-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22924-22-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,5-diethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3

InChI Key

RRRRZDVJLWPWII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1,5 Diethoxyanthracene 9,10 Dione

Established Synthetic Pathways to 1,5-Diethoxyanthracene-9,10-dione

The synthesis of this compound is primarily achieved through the functionalization of a pre-existing anthraquinone (B42736) core. The most critical step is the introduction of the ethoxy groups at the C1 and C5 positions, a process that relies on the availability of a suitable precursor.

Alkoxylation Strategies for Anthraquinone Core Functionalization

The principal strategy for synthesizing this compound is the Williamson ether synthesis, starting from its dihydroxy analogue, 1,5-dihydroxyanthracene-9,10-dione, also known as anthrarufin. This reaction involves the deprotonation of the hydroxyl groups by a base, followed by nucleophilic attack on an ethylating agent.

Common ethylating agents include ethyl iodide or diethyl sulfate. The choice of base and solvent is crucial for reaction efficiency. Typically, a moderately strong base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The reaction mixture is heated to drive the etherification to completion. While specific studies on the ethylation of anthrarufin are not extensively detailed in readily available literature, the methylation of the closely related 1,4-dihydroxyanthracene-9,10-dione to furnish both mono- and dimethoxy products demonstrates the viability of this approach. researchgate.net

A general representation of the alkoxylation reaction is detailed in the table below.

Reactant Reagents Product Reaction Conditions
1,5-Dihydroxyanthracene-9,10-dioneEthylating Agent (e.g., C₂H₅I), Base (e.g., K₂CO₃)This compoundPolar aprotic solvent (e.g., DMF), Heat

This table represents a generalized pathway based on standard etherification of hydroxyanthraquinones.

Precursor Design and Reaction Optimization

The successful synthesis of the target compound is highly dependent on the availability and purity of its key precursor, 1,5-dihydroxyanthracene-9,10-dione (anthrarufin). chemicalbook.comnih.gov Several methods have been established for the industrial and laboratory-scale production of anthrarufin.

One major pathway involves the sulfonation of anthraquinone to yield 1,5-anthraquinonedisulfonic acid, which is then subjected to nucleophilic substitution with a hydroxide (B78521) source to replace the sulfonic acid groups with hydroxyl groups. chemicalbook.com An alternative route starts from 1,5-dinitroanthraquinone, where the nitro groups are displaced by hydroxides. chemicalbook.com A more contemporary approach involves creating 1,5-dimethoxyanthraquinone (B1606935) first, followed by the hydrolysis of the ether linkages to yield the dihydroxy product. chemicalbook.com

A significant challenge in precursor synthesis is the common co-production of the 1,8-isomer (chrysazin). A patented process addresses this by saponifying a mixture of 1,5- and 1,8-dialkoxyanthraquinones in acetic acid with a strong mineral acid. google.com In this process, the less soluble 1,5-dihydroxyanthraquinone (B121750) precipitates from the hot reaction mixture, allowing for its separation, while the 1,8-isomer remains in solution. google.com

Another synthetic route to anthrarufin involves the condensation of m-hydroxybenzoic acid in an aluminum chloride-sodium chloride melt at high temperatures (170-210 °C). google.com

Starting Material Key Transformation Precursor Product Reference
1,5-Anthraquinonedisulfonic acidNucleophilic substitution (hydroxylation)1,5-Dihydroxyanthracene-9,10-dione chemicalbook.com
1,5-DinitroanthraquinoneNucleophilic substitution (hydroxylation)1,5-Dihydroxyanthracene-9,10-dione chemicalbook.com
m-Hydroxybenzoic acidCondensation in AlCl₃/NaCl melt1,5-Dihydroxyanthracene-9,10-dione google.com
Mixture of 1,5- and 1,8-dialkoxyanthraquinonesSelective saponification and precipitation1,5-Dihydroxyanthracene-9,10-dione google.com

Derivatization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to introduce new functional groups or to build more complex molecular architectures. These modifications can dramatically alter the molecule's chemical and physical properties.

Functionalization at Peripheral Positions of the Anthracene-9,10-dione System

The electron-donating nature of the two ethoxy groups at the C1 and C5 positions activates the aromatic rings towards electrophilic substitution. Reactions such as nitration, halogenation, or sulfonation would be directed to specific positions on the anthraquinone skeleton, influenced by the existing substituents. For instance, further functionalization of the anthracene (B1667546) skeleton can be achieved through various substitution reactions. google.com

While direct functionalization of this compound is not widely reported, methods applied to other anthraquinone derivatives are relevant. For example, amino groups can be introduced onto the anthraquinone core, which can then be further modified. researchgate.net The synthesis of diethyldithiocarbamate (B1195824) derivatives from amino-anthracenediones highlights a pathway for introducing sulfur-containing moieties, which involves diazotization of an amino group followed by substitution. researchgate.net These general strategies for functionalizing the peripheral rings could be applied to the 1,5-diethoxy scaffold to create a variety of new derivatives.

Heterocyclic Ring Annulation onto the Anthracene-9,10-dione System

A powerful strategy for creating complex, polycyclic aromatic systems is the annulation of heterocyclic rings onto the anthraquinone framework. This approach has been used to generate novel compounds with unique properties. researchgate.net For example, anthra[1,2-d] researchgate.netchemicalbook.comnih.govtriazine-4,7,12(3H)-triones have been synthesized from 1-amino-9,10-anthracenedione-2-carboxylic acid derivatives through intramolecular cyclization. researchgate.net

To apply this strategy to this compound, it would first be necessary to introduce appropriate functional groups onto the peripheral positions of the molecule, as described in the previous section. For example, the introduction of an amino group and a carboxylic acid group at adjacent positions on one of the outer rings could serve as a handle for building a new fused heterocyclic ring system. This demonstrates the potential of this compound as a platform for constructing more elaborate, fused-ring structures.

Spectroscopic and Advanced Characterization Techniques in the Study of 1,5 Diethoxyanthracene 9,10 Dione

Advanced Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful, non-destructive methods that provide a window into the molecular world. They probe the energy levels within molecules, revealing information about bond vibrations and electronic transitions, which are fundamental to a compound's identity and reactivity.

Infrared Spectroscopic Analysis of Diethoxy Substituent Effects

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. In the context of 1,5-Diethoxyanthracene-9,10-dione, IR spectroscopy is particularly useful for confirming the presence and understanding the influence of the diethoxy substituents on the anthraquinone (B42736) core.

The characteristic carbonyl (C=O) stretching frequency in the IR spectrum of anthraquinone derivatives is sensitive to the electronic effects of substituents on the aromatic rings. nih.gov For 9,10-anthracenedione, these C=O stretching bands are a prominent feature. researchgate.net In derivatives of 9,10-anthracenedione, the presence of ethoxy groups (-OCH2CH3) can be identified by their characteristic C-O and C-H stretching and bending vibrations. For instance, the IR spectrum of related dithiocarbamate (B8719985) derivatives of 9,10-anthracenedione shows distinct peaks for the C=O groups around 1637-1681 cm⁻¹. researchgate.net The precise position of the carbonyl bands in this compound can provide insights into the electronic effects of the ethoxy groups at the 1 and 5 positions.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) Stretch1637-1681 researchgate.net
C-O Stretch (Ether)~1050-1250
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
This table is interactive. Click on the headers to sort.

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental in characterizing the photophysical properties of molecules like this compound. These techniques involve the absorption of ultraviolet or visible light, which promotes electrons to higher energy orbitals, and the subsequent emission of light as they relax back to the ground state.

The UV-Vis absorption spectrum of anthracene (B1667546) derivatives is characterized by distinct bands corresponding to π-π* transitions within the conjugated aromatic system. researchgate.netmdpi.com The position and intensity of these bands are influenced by the substituents on the anthracene core. rsc.org For example, 9,10-disubstituted anthracenes are known to have useful optical properties like fluorescence. researchgate.net The introduction of diethoxy groups at the 1 and 5 positions of the anthraquinone scaffold is expected to cause a shift in the absorption maxima (a bathochromic or red shift) compared to the parent anthraquinone molecule. This is due to the electron-donating nature of the ethoxy groups extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence spectroscopy provides further insights into the excited state dynamics. While many anthraquinones are weakly fluorescent, substitution can significantly alter their emission properties. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and duration of the emission process. rsc.org For instance, 9,10-dibutoxyanthracene (B1632443) and 9,10-diethoxyanthracene (B1583715) are known to absorb wavelengths that overlap well with UV-LED lamps, indicating their potential as photosensitizers. radtech2020.com The study of the electronic absorption and emission spectra of this compound in various solvents can reveal information about its solvatochromic behavior and the nature of its excited states. researchgate.net

Spectroscopic Parameter Significance Reference
Absorption Maximum (λmax)Indicates the energy of electronic transitions. rsc.org
Molar Absorptivity (ε)Relates to the probability of a particular electronic transition. researchgate.net
Emission Maximum (λem)Indicates the energy of the fluorescent transition. researchgate.net
Fluorescence Quantum Yield (ΦF)Measures the efficiency of the fluorescence process. rsc.org
Fluorescence Lifetime (τF)The average time the molecule spends in the excited state before returning to the ground state. rsc.org
This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For derivatives of this compound, ¹H NMR spectroscopy would be used to identify and assign the signals for the aromatic protons on the anthraquinone core and the protons of the ethoxy groups (the methylene (B1212753) -CH2- and methyl -CH3- protons). The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. nih.govmdpi.com For example, the ¹H NMR spectrum of the parent anthraquinone shows signals in the aromatic region. chemicalbook.com In a diethoxy-substituted derivative, one would expect to see the characteristic triplet and quartet pattern for the ethyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. researchgate.netresearchgate.net The chemical shifts of the carbonyl carbons and the carbons bearing the ethoxy groups in this compound would be of particular interest for confirming the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignments. nih.gov

Nucleus Typical Chemical Shift Range (ppm) Information Provided Reference
¹H (Aromatic)7.0 - 9.0Environment of protons on the anthraquinone core. chemicalbook.com
¹H (Ethoxy -OCH2-)3.5 - 4.5 (quartet)Protons adjacent to the oxygen atom. researchgate.net
¹H (Ethoxy -CH3)1.0 - 1.5 (triplet)Protons of the terminal methyl group. researchgate.net
¹³C (Carbonyl C=O)180 - 200Presence and electronic environment of carbonyl groups. researchgate.net
¹³C (Aromatic C-O)150 - 160Carbons directly bonded to the ethoxy groups.
¹³C (Aromatic C-H & C-C)110 - 140Carbons of the aromatic rings. researchgate.net
¹³C (Ethoxy -OCH2-)60 - 70Methylene carbons of the ethoxy groups.
¹³C (Ethoxy -CH3)10 - 20Methyl carbons of the ethoxy groups.
This table is interactive. Click on the headers to sort.

X-ray Diffraction and Crystal Structure Analysis of this compound and its Analogues

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis of single crystals reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding intermolecular interactions, packing motifs, and their influence on the material's bulk properties.

For this compound, a single crystal XRD study would determine the bond lengths, bond angles, and torsion angles within the molecule, providing definitive proof of its structure. It would also reveal how the molecules pack in the crystal lattice, which can be influenced by π-π stacking interactions between the aromatic rings and other intermolecular forces like C-H···O hydrogen bonds. iucr.orgresearchgate.net

The study of analogues, such as 1,4-diethoxy-9,10-anthraquinone, provides valuable comparative data. In the crystal structure of 1,4-diethoxy-9,10-anthraquinone, the anthraquinone ring system is slightly bent. iucr.orgresearchgate.net The molecules form dimers through slipped-parallel π-π stacking with an average interplanar distance of 3.45 Å. iucr.orgresearchgate.net Such packing arrangements are critical for properties like charge transport in organic semiconductor applications. mdpi.com The analysis of the crystal structure of this compound would likely reveal similar, yet distinct, packing motifs due to the different substitution pattern.

Crystallographic Parameter Significance Reference
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit in the crystal. iucr.org
Space GroupDescribes the symmetry of the crystal lattice. iucr.org
Bond Lengths and AnglesProvides precise geometric information about the molecule. researchgate.net
Torsion AnglesDescribes the conformation of flexible parts of the molecule, like the ethoxy groups. nih.gov
Intermolecular Interactions (e.g., π-π stacking distance)Reveals how molecules are arranged and interact in the solid state. iucr.orgresearchgate.net
This table is interactive. Click on the headers to sort.

Surface-Sensitive Characterization for Molecular Organization

The organization of molecules at surfaces and in thin films is critical for their application in electronic devices. Surface-sensitive techniques are employed to probe the structure and morphology of these molecular assemblies.

For a compound like this compound, techniques such as Atomic Force Microscopy (AFM) and X-ray diffraction of thin films would be used to characterize the morphology and molecular packing in thin films. rsc.org AFM can provide topographical images of the film surface, revealing features like grain size and domain boundaries. Thin-film XRD can determine the orientation of the molecules relative to the substrate surface and the degree of crystallinity within the film. mdpi.com

The molecular organization at the surface is influenced by the interplay between molecule-molecule and molecule-substrate interactions. Understanding how this compound molecules self-assemble on different substrates is key to optimizing the performance of devices based on this material. The orientation of the π-conjugated anthraquinone core relative to the charge transport direction is a particularly important factor.

Investigations into the Electronic, Photophysical, and Photochemical Properties of 1,5 Diethoxyanthracene 9,10 Dione

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of 1,5-Diethoxyanthracene-9,10-dione are dictated by the interplay between the electron-withdrawing quinone core and the electron-donating ethoxy substituents. The oxygen atoms of the ethoxy groups possess lone pairs that can be delocalized into the aromatic system, a phenomenon known as the +M (mesomeric) effect. This donation of electron density significantly impacts the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the ground state, the HOMO is expected to have significant contributions from the p-orbitals of the ethoxy oxygen atoms and the π-system of the benzene (B151609) rings to which they are attached. Conversely, the LUMO is primarily localized on the electron-deficient central quinone ring, specifically on the carbon and oxygen atoms of the carbonyl groups. This spatial separation of the HOMO and LUMO is a hallmark of a donor-acceptor system and is the basis for its key photophysical behaviors.

The presence of the electron-donating ethoxy groups raises the energy of the HOMO and may slightly lower the energy of the LUMO compared to the unsubstituted anthraquinone (B42736) parent molecule. This results in a reduced HOMO-LUMO energy gap, which has a direct and observable consequence: a bathochromic (red) shift in the molecule's absorption spectrum compared to unsubstituted anthraquinone. Theoretical calculations on various substituted anthraquinones confirm that electron-donating groups generally decrease the energy gap, shifting absorption to the visible region of the spectrum. researchgate.netikm.org.my

While a specific crystal structure for the 1,5-diethoxy isomer is not available in the cited literature, studies on the related 1,4-diethoxy-9,10-anthraquinone show that the anthraquinone ring system is not perfectly planar, exhibiting a slight bend. nih.govresearchgate.net It is reasonable to assume a similar non-planar conformation for the 1,5-diethoxy derivative, which can influence molecular packing in the solid state and subtly affect its electronic properties.

Absorption and Emission Mechanisms

The absorption and emission of light by this compound are governed by electronic transitions between its molecular orbitals. The most prominent feature in its electronic absorption spectrum is a strong, long-wavelength absorption band corresponding to the transition from the ground state (S₀) to the first excited singlet state (S₁).

This S₀ → S₁ transition is characterized as a π-π* transition with significant intramolecular charge transfer (ICT) character. The color of anthraquinone dyes is determined by the position and nature of their substituents, which modulate the energy of this transition. ikm.org.my For this compound, the electron-donating ethoxy groups are strong auxochromes, causing a significant shift of this absorption band into the visible region, likely resulting in a colored appearance (e.g., yellow or orange). Studies on analogous hydroxy- and amino-substituted anthraquinones demonstrate that such donor groups are key to their function as dyes. nih.govrsc.org

Upon excitation, the molecule relaxes from the S₁ state back to the ground state via radiative (fluorescence) and non-radiative pathways. The efficiency of fluorescence is often low for many anthraquinone derivatives due to efficient intersystem crossing (ISC) to the triplet manifold (T₁), a process that competes with fluorescence. The energy difference between the S₁ and T₁ states and the strength of spin-orbit coupling are critical factors determining the rate of ISC.

A defining feature of the photophysics of this compound is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, there is a partial polarization due to the donor (ethoxy) and acceptor (carbonyl) groups. However, upon absorption of a photon and promotion to the excited state, a more substantial transfer of electron density occurs from the electron-rich ethoxy-substituted rings to the electron-poor quinone center.

This excited state, often denoted as the ICT state, is significantly more polar than the ground state. This phenomenon is well-documented for other donor-substituted anthraquinones, such as 1-aminoanthraquinone, where ultrafast ICT dynamics have been observed directly. nih.govresearchgate.net The formation of this polar excited state is responsible for many of the compound's key properties, including its environmental sensitivity. In some molecules, this charge transfer can be accompanied by geometric distortions, such as the twisting of substituent groups (Twisted Intramolecular Charge Transfer, or TICT), which can provide an efficient non-radiative decay channel. nih.gov

The significant difference in polarity between the ground state and the ICT excited state gives rise to solvatochromism—a change in the color of the substance (i.e., its absorption and/or emission spectra) with a change in the polarity of its solvent environment.

In nonpolar solvents, the energy of the absorption and emission bands is characteristic of the isolated molecule. As the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization lowers the energy of the S₁ state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum may also shift, but the effect on emission is typically more pronounced, leading to an increase in the Stokes shift with increasing solvent polarity. This positive solvatochromism has been extensively documented for various substituted anthraquinones and is a direct consequence of their ICT character. nih.govrsc.orgnih.gov

The sensitivity of the fluorescence to solvent polarity can be quantified using a Lippert-Mataga plot, which relates the Stokes shift to the solvent orientation polarizability. mdpi.com For compounds exhibiting strong ICT, a linear relationship is often observed, and the slope of this plot can be used to estimate the change in dipole moment between the ground and excited states. The solvatochromic properties of related molecules like 1-amino-5-isocyanoanthracene and 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone confirm this behavior in the anthraquinone family. nih.govmdpi.com

Table 1: Expected Solvatochromic Shifts for this compound Based on Analogous Compounds This table is illustrative and based on general principles and data from related donor-acceptor anthraquinones.

SolventRelative PolarityExpected Absorption (λabs) ShiftExpected Emission (λem) ShiftExpected Stokes Shift
HexaneLowShorter WavelengthShorter WavelengthSmall
TolueneLow-Medium
DichloromethaneMedium
AcetonitrileHigh
Dimethyl Sulfoxide (DMSO)HighLonger WavelengthLonger WavelengthLarge

Photosensitization and Photoinduced Electron Transfer Processes

Anthraquinones are well-known photosensitizers, meaning they can absorb light energy and transfer it to other molecules, thereby inducing a chemical reaction. nih.gov Upon absorption of light, this compound is promoted to its excited singlet state (S₁), which can then undergo efficient intersystem crossing to the longer-lived triplet state (T₁). This triplet state is the key species in most photosensitization processes.

There are two main mechanisms of photosensitization:

Type I Process: The excited triplet sensitizer (B1316253) directly interacts with a substrate molecule, often through hydrogen atom or electron transfer. This can lead to the formation of radical ions. For example, the triplet states of some anthraquinones have been shown to be quenched by electron donors like triethylamine (B128534) via an electron transfer mechanism. ias.ac.in The resulting anthraquinone radical anion and substrate radical cation can then initiate further reactions.

Type II Process: The excited triplet sensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer promotes oxygen to its highly reactive excited singlet state (¹O₂). Singlet oxygen is a powerful oxidizing agent that can react with a wide variety of biological and chemical substrates. researchgate.net

The presence of electron-donating ethoxy groups makes this compound a good candidate for a visible-light photosensitizer, as it absorbs light at longer wavelengths than unsubstituted anthraquinone. researchgate.net Both Type I and Type II mechanisms are plausible, and the dominant pathway can depend on the solvent, the concentration of oxygen, and the nature of the substrate. The ability of natural anthraquinones to generate reactive oxygen species (ROS) is the basis for their investigation in photodynamic therapy. nih.govacs.org

Excited State Dynamics and Quenching Mechanisms

The fate of the excited this compound molecule is determined by the competition between several rapid deactivation processes. Following excitation to the S₁ state, the primary decay pathways include:

Fluorescence: Radiative decay from S₁ to S₀. This is often inefficient in anthraquinones.

Internal Conversion (IC): A non-radiative transition from S₁ to S₀.

Intersystem Crossing (ISC): A non-radiative transition from S₁ to the triplet state T₁. This is often a very efficient process for anthraquinones.

Once populated, the T₁ state can decay via:

Phosphorescence: Radiative decay from T₁ to S₀ (typically very weak at room temperature).

Non-radiative decay: Intersystem crossing from T₁ back to S₀.

Quenching: Interaction with other molecules.

Quenching of the excited states (both S₁ and T₁) provides additional deactivation pathways. The primary quenching mechanisms for this compound are expected to be:

Energy Transfer: As discussed in photosensitization, the triplet state can be quenched by molecular oxygen to produce singlet oxygen. researchgate.net

Electron Transfer: The excited state can be quenched by accepting an electron from a suitable donor or donating an electron to a suitable acceptor. The feasibility of this process is governed by the redox potentials of the excited state and the quencher. Studies on halogenated anthraquinones show that electron transfer from triethylamine to the triplet state is a major deactivation pathway. ias.ac.in

Concentration Quenching: At high concentrations, excited molecules can interact with ground-state molecules to form non-emissive excimers, which provides a pathway for non-radiative decay.

The lifetime of the excited states is a critical parameter. While specific data for this compound is unavailable, studies on related systems show that excited state dynamics occur on timescales ranging from femtoseconds to nanoseconds. For instance, ICT processes can occur on a sub-picosecond timescale, nih.gov while triplet lifetimes can be much longer, allowing them to participate in bimolecular quenching reactions.

Electrochemical and Redox Characteristics of 1,5 Diethoxyanthracene 9,10 Dione

Reversible Redox Processes and Potentials

The electrochemical reduction of 1,5-Diethoxyanthracene-9,10-dione, like other anthraquinone (B42736) derivatives, typically proceeds through two successive and reversible one-electron transfer steps. nih.gov The first reduction leads to the formation of a stable radical anion, and the second reduction generates a dianion. These processes can be represented by the following general equations:

AQ + e⁻ ⇌ AQ•⁻ (First reduction) AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)

The reversibility of these redox processes is a key characteristic, indicating that the structural integrity of the molecule is maintained during electron transfer. This property is crucial for applications that require stable and repeatable cycling, such as in rechargeable batteries.

Redox Process General Potential Range vs. Reference Species Formed
First one-electron reductionMore negative than unsubstituted anthraquinoneRadical Anion (AQ•⁻)
Second one-electron reductionMore negative than the first reduction potentialDianion (AQ²⁻)

Note: The exact potentials are solvent and electrolyte dependent.

Influence of Ethoxy Groups on Redox Windows

The two ethoxy groups at the 1 and 5 positions of the anthraquinone skeleton exert a significant electronic influence on the molecule's redox window. As electron-donating groups, they increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone system.

This increase in the LUMO energy level makes the reduction of this compound more difficult, resulting in a cathodic (more negative) shift of its reduction potentials compared to unsubstituted anthraquinone. nih.gov The magnitude of this shift is influenced by the nature and position of the substituent. The electron-donating effect of the ethoxy groups enriches the π-system of the anthraquinone core, thus destabilizing the radical anion and dianion formed upon reduction.

The practical implication of this is a narrower electrochemical window for reduction compared to anthraquinones bearing electron-withdrawing groups. However, this tailored redox potential can be advantageous for specific applications where a precise operating voltage is required.

Electron Transfer Kinetics and Mechanistic Studies

The kinetics of electron transfer in anthraquinone derivatives are generally fast, contributing to their utility in applications requiring rapid charge and discharge cycles. harvard.edursc.org The electron transfer process is typically considered to be an outer-sphere mechanism, where the electron tunnels between the electrode and the molecule without the formation of a covalent bond.

The specific rate constants for electron transfer for this compound are not extensively reported. However, for similar anthraquinone derivatives, the kinetics are known to be influenced by factors such as the solvent, the supporting electrolyte, and the nature of the electrode material.

Kinetic Parameter General Observation for Anthraquinones
Electron Transfer RateGenerally fast and reversible.
MechanismStepwise two-electron transfer.
IntermediatesFormation of a stable radical anion.

Electrochemical Behavior in Non-Aqueous Media

The electrochemical behavior of this compound is best studied in non-aqueous, aprotic solvents such as acetonitrile (ACN) and dimethylformamide (DMF). nih.gov In these media, the interference from protonation reactions is minimized, allowing for the clear observation of the two distinct one-electron reduction waves corresponding to the formation of the radical anion and the dianion.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds in non-aqueous media. A typical cyclic voltammogram for a substituted anthraquinone like this compound would exhibit two well-defined, reversible redox couples.

Computational and Theoretical Chemistry Approaches for 1,5 Diethoxyanthracene 9,10 Dione

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,5-Diethoxyanthracene-9,10-dione, DFT calculations could predict several key electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations.

From a DFT analysis, one could determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

A hypothetical data table for the electronic properties of this compound derived from DFT might look like this:

PropertyCalculated Value
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Ionization PotentialValue in eV
Electron AffinityValue in eV

Note: The values in this table are placeholders and would require specific DFT calculations to be determined.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. TD-DFT is an extension of DFT that can predict the electronic excited states of molecules.

A TD-DFT analysis would yield:

Absorption Spectrum: Prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

Excitation Energies: The energies required to promote an electron from the ground state to various excited states.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions).

A representative data table for the optical properties of this compound from a TD-DFT calculation could be:

ExcitationExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1ValueValueValueHOMO → LUMO
S0 → S2ValueValueValueHOMO-1 → LUMO
S0 → S3ValueValueValueHOMO → LUMO+1

Note: The values in this table are placeholders and would require specific TD-DFT calculations to be determined.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Flexibility: The ethoxy groups can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (solid or liquid), MD simulations can model how multiple molecules of this compound interact with each other. This is crucial for understanding properties like crystal packing and bulk material behavior.

Solvation Effects: By including solvent molecules in the simulation box, MD can be used to study how the solvent affects the conformation and properties of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While a QSPR study would require a dataset of multiple related compounds, if such a study were to include this compound, it could be used to:

Predict Properties: Based on its structural features (descriptors), a QSPR model could predict various properties like boiling point, solubility, or chromatographic retention times.

Guide Molecular Design: By understanding which structural features influence a desired property, QSPR can guide the design of new molecules with enhanced characteristics.

A QSPR study would involve calculating a variety of molecular descriptors for this compound, such as topological indices, electronic descriptors, and steric parameters, and then using these in a pre-established model to predict a specific property.

Supramolecular Chemistry and Self Assembly of 1,5 Diethoxyanthracene 9,10 Dione Architectures

Molecular Recognition and Host-Guest Chemistry

There is a lack of specific studies detailing the molecular recognition and host-guest chemistry of 1,5-diethoxyanthracene-9,10-dione. In the broader context of supramolecular chemistry, host-guest interactions are fundamental to the development of functional materials. nih.gov For related anthracene (B1667546) derivatives, these interactions are a key area of research. For example, amino-substituted anthracene-9,10-diones have been explored for their potential in creating fluorescent sensors and in biological applications. biointerfaceresearch.com However, dedicated research on how the ethoxy groups of this compound mediate interactions with potential guest molecules is not apparent in the available literature.

Self-Assembly into Ordered Nanostructures and Thin Films

Information regarding the self-assembly of this compound into ordered nanostructures and thin films is not specifically documented. The ability of organic molecules to self-assemble is crucial for the bottom-up fabrication of nanomaterials. This process is governed by a delicate balance of intermolecular forces, which would be influenced by the ethoxy chains on the anthracene core. While general principles of self-assembly are well-established, their specific application to this compound has not been a focus of published research.

Crystal Engineering and Polymorphism Studies

Integration into Supramolecular Polymers

There is no specific information available on the integration of this compound into supramolecular polymers. The incorporation of functional monomers into polymer chains via non-covalent interactions is a key aspect of supramolecular polymer chemistry. Anthracene derivatives, in general, have been used in the development of photo-responsive and self-healing polymers. The specific role and behavior of this compound as a potential monomer unit in such polymers have yet to be explored in the scientific literature.

Advanced Functional Materials Applications of 1,5 Diethoxyanthracene 9,10 Dione Derivatives

Organic Electronics and Optoelectronic Devices

The rigid and planar structure of the anthraquinone (B42736) core, combined with the electronic influence of substituents, makes its derivatives candidates for use in organic electronic devices. The introduction of alkoxy groups, such as diethoxy substituents at the 1 and 5 positions, can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for charge injection and transport in these devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While there is a lack of specific studies on 1,5-Diethoxyanthracene-9,10-dione in OLEDs and OFETs, research on analogous substituted anthracenes provides valuable insights. For instance, a study on 1,5-distyrylanthracene (1,5-DPSAnt), a related disubstituted anthracene (B1667546) derivative, demonstrated its potential in organic electronics. Unexpectedly high charge mobility of up to 0.15 cm²/V·s was observed for 1,5-DPSAnt in thin-film transistors, which was attributed to favorable molecular packing and excellent thin-film morphology. Furthermore, this compound was utilized in light-emitting transistors that produced green light.

The substitution pattern on the anthracene core is a critical determinant of the material's performance. The steric interactions of substituents in the 1 and 5 positions can cause a larger twist in the molecular structure, which might affect conjugation and intermolecular interactions. This highlights the importance of precise structural control in designing new materials for OLEDs and OFETs.

Table 1: OFET Characteristics of a 1,5-Disubstituted Anthracene Analogue

Compound Mobility (cm²/V·s) Emission Color

Data sourced from studies on analogous compounds.

Photoconductive Materials

The inherent photoactivity of the anthraquinone system suggests that its derivatives could function as photoconductive materials. Upon absorption of light, these molecules can be promoted to an excited state, potentially leading to the generation of charge carriers and an increase in conductivity. The nature and position of substituents play a crucial role in the photophysical properties of anthraquinones. Electron-donating groups, such as alkoxy groups, can induce a red-shift in the absorption spectrum, allowing for light absorption at longer wavelengths.

Chemical and Optical Sensing Platforms

The anthraquinone scaffold can be functionalized to create chemosensors that signal the presence of specific analytes through changes in their optical or electrochemical properties. The carbonyl groups and the aromatic system of anthraquinone can interact with ions and other molecules, and these interactions can be transduced into a measurable signal.

pH and Redox-Responsive Sensors

The redox activity of the quinone moiety in anthraquinone derivatives makes them suitable for the development of pH and redox-responsive sensors. The reduction of the quinone to a hydroquinone is a pH-dependent process, which can be monitored electrochemically. This principle has been utilized to create electrochemical pH sensors. For instance, an anthraquinone-ferrocene complex on a gold nanowire array electrode was used to monitor pH by observing the variation in the peak potential of the redox-active anthraquinone moiety.

The formal potential of an anthraquinone-functionalized ionic liquid modified electrode was found to vary linearly with pH, with a slope close to the theoretical value for a two-electron, two-proton redox process. This demonstrates the potential of anthraquinone derivatives to function as sensitive pH sensors.

Energy Storage Systems

The ability of anthraquinones to undergo reversible redox reactions makes them attractive candidates for active materials in energy storage systems, particularly in redox flow batteries (RFBs). The two-electron, two-proton redox couple of the quinone/hydroquinone system allows for high theoretical charge storage capacity.

Research into water-soluble anthraquinone derivatives has shown significant promise for aqueous RFBs. For example, a water-miscible anthraquinone with polyethylene glycol (PEG)-based solubilizing groups, specifically 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione, has been demonstrated as a high-performance negative electrolyte (negolyte). This derivative exhibited high electrochemical reversibility and was completely miscible in water at any pH. A flow battery utilizing a 1.5 M solution of this compound achieved a high volumetric capacity of 80.4 Ah/L and an energy density of 25.2 Wh/L when paired with a ferrocyanide-based positive electrolyte.

The introduction of alkoxy substituents, particularly those that enhance solubility, is a key strategy for developing high-performance organic electrode materials for RFBs. While specific data for this compound in this application is not available, the success of related alkoxy-substituted anthraquinones suggests its potential as a redox-active material for energy storage.

Table 3: Performance of an Alkoxy-Substituted Anthraquinone in an Aqueous Redox Flow Battery

Compound Concentration (M) Volumetric Capacity (Ah/L) Energy Density (Wh/L)

Data for 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione.

Redox Flow Batteries

Organic redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and anthraquinone derivatives are a focal point of research due to their reversible redox chemistry and structural tunability. mdpi.com While specific performance data for this compound is not extensively documented, the performance of analogous derivatives underscores the potential of this chemical class. By modifying the anthraquinone core with functional groups, researchers can significantly enhance solubility and electrochemical stability. rsc.org

For instance, a highly water-soluble derivative, 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ), demonstrates a volumetric capacity of 40.2 A h L⁻¹ in a 1 M KOH solution. rsc.org When this anolyte is paired with a ferrocyanide catholyte, the resulting cell achieves a low capacity fade rate of 0.03% per day. rsc.org Similarly, sulfonated derivatives have proven effective. A mixture of anthraquinone sulfo-derivatives used as a negolyte in an anthraquinone-bromine RFB exhibited a peak power density of 335 mW cm⁻² and a high capacity retention of 99.6%. mdpi.com In nonaqueous systems, a 1,4-diaminoanthraquinone derivative has been shown to be highly reversible, enabling a theoretical cell potential of 2.7 V and an energy density greater than 49 W h L⁻¹. kuleuven.be These findings highlight the versatility of the anthraquinone scaffold in engineering high-performance electrolytes for redox flow batteries.

Anthraquinone DerivativeSystem TypeKey Performance MetricValueSource
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ)AqueousVolumetric Capacity40.2 A h L⁻¹ rsc.org
DCDHAQAqueousCapacity Fade Rate0.03% per day rsc.org
Anthraquinone Sulfo-Derivative Mixture (ASM)Aqueous (AQ-Br)Peak Power Density335 mW cm⁻² mdpi.com
ASMAqueous (AQ-Br)Capacity Retention99.6% mdpi.com
1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dioneNonaqueousTheoretical Cell Potential2.7 V kuleuven.be
1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dioneNonaqueousTheoretical Energy Density>49 W h L⁻¹ kuleuven.be

Anolytes in Organic Batteries

The core structure of anthraquinone is well-suited for use as an anolyte (negative electrolyte) material in various organic battery configurations. justia.com The two-electron redox couple of the quinone moiety provides a stable mechanism for charge storage. Organic compounds derived from anthraquinone are being explored as anode materials for sodium-ion batteries, offering high reversible capacity. elsevierpure.com The substitution position of functional groups on the anthraquinone structure has been found to significantly affect battery performance, with polymers having less steric hindrance showing higher capacity and longer cycle life. rsc.org

The primary challenge for many organic molecules, including anthraquinone derivatives, is their solubility in common battery electrolytes. kuleuven.be This issue can be mitigated by covalent linking strategies or by introducing highly soluble functional groups. researchgate.net For example, attaching carboxymethyl groups to the anthraquinone core dramatically improves water solubility, transforming a sparingly soluble precursor into a high-performance anolyte. rsc.org These strategies pave the way for the development of stable, low-cost, and environmentally benign anolytes for next-generation aqueous and nonaqueous organic batteries. northeastern.eduresearchgate.net

Heterogeneous and Homogeneous Catalysis

The electron transfer properties and ability to absorb visible light that make anthraquinone and anthracene derivatives useful in polymerization also lend themselves to applications in photocatalysis. These compounds can serve as metal-free, organic photocatalysts for a variety of chemical transformations.

Photocatalytic Applications

Anthraquinone and its derivatives have been explored as organic photocatalysts for reactions such as the oxidation of alcohols. For instance, 9,10-dihydroanthracene has been shown to promote the photo-oxidation of benzyl alcohol, hexanol, and cyclohexanol to their corresponding aldehydes and ketones with good yields under visible light irradiation in the presence of oxygen. While specific studies on the photocatalytic activity of this compound are limited, related aromatic dione structures have proven effective. 9,10-Phenanthrenedione, for example, has been used as an inexpensive organophotoredox catalyst for Friedel-Crafts reactions under visible-light LEDs. mdpi.com This suggests the potential for the anthraquinone-dione core, functionalized with ethoxy groups, to participate in similar photoredox catalytic cycles, activating substrates through excited-state electron transfer.

Role in Organic Transformations

While research into the diverse applications of this compound and its derivatives is ongoing, one of the fundamental roles of this compound in organic transformations is serving as a precursor in the synthesis of other important anthraquinone structures. A key transformation is its conversion to 1,5-dihydroxyanthraquinone (B121750), a valuable dyestuff intermediate.

The primary organic transformation involving 1,5-dialkoxyanthracene-9,10-dione derivatives, such as the methoxy or ethoxy variants, is their hydrolysis under acidic conditions. This reaction effectively cleaves the ether groups to yield the corresponding dihydroxyanthraquinone.

A process for the production of 1,5-dihydroxyanthraquinone highlights the use of a 1,5-dialkoxyanthraquinone as the starting material. google.com The transformation is achieved through saponification using a strong mineral acid in the presence of acetic acid. google.com This method is particularly noteworthy as it also provides a means of separating 1,5- and 1,8-dihydroxyanthraquinone isomers when starting from a mixture of the corresponding dialkoxy compounds. google.com

The reaction conditions for the hydrolysis of a mixture of 1,5- and 1,8-dimethoxyanthraquinone, which serves as a model for the reactivity of this compound, are detailed in the following table.

Table 1: Reaction Conditions for the Hydrolysis of 1,5-Dimethoxyanthraquinone (B1606935)

Parameter Condition
Starting Material Mixture of 1,5- and 1,8-dimethoxyanthraquinone
Reagents Concentrated sulphuric acid or oleum, Acetic acid
Solvent Acetic acid
Temperature 80°C to reflux
Molar Ratio At least 2 moles of mineral acid per mole of dimethoxyanthraquinone
Outcome Precipitation of 1,5-dihydroxyanthraquinone from the hot reaction mixture

This data is based on a process described for dimethoxy derivatives, which is analogous to the expected transformation for diethoxy derivatives. google.com

This transformation underscores the utility of this compound as an intermediate. The ethoxy groups can be considered protecting groups for the hydroxyl functionalities, which can be revealed through a straightforward hydrolysis step. This allows for the introduction of the anthraquinone core into various synthetic schemes where free hydroxyl groups might interfere with earlier reaction steps.

Structure Property Relationships and Design Principles for 1,5 Diethoxyanthracene 9,10 Dione Analogues

Impact of Substituent Position and Nature on Electronic and Photophysical Behavior

The electronic and photophysical properties of anthraquinone (B42736) derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of electron-donating groups, such as the ethoxy (-OEt) groups in 1,5-diethoxyanthracene-9,10-dione, significantly perturbs the electronic structure compared to the parent anthraquinone molecule.

The position of these substituents is crucial. In the case of 1,5-disubstituted anthraquinones, the symmetrical placement of electron-donating groups influences the charge distribution across the molecule. This, in turn, affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups raise the HOMO energy level, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

Studies on analogous compounds, such as 1,5-diaminoanthraquinone (B86024) and 1,5-dihydroxyanthraquinone (B121750), provide valuable insights. For instance, the presence of electron-donating amino groups at the 1 and 5 positions has been shown to facilitate intersystem crossing, a process that can enhance the production of singlet oxygen, a key species in photodynamic therapy. psu.edu This effect is attributed to a reduction in the energy gap between the lowest singlet (S1) and triplet (T1) excited states. psu.edu

The nature of the substituent also plays a critical role. While both ethoxy and amino groups are electron-donating, their specific electronic and steric characteristics will lead to different photophysical behaviors. The bulkier ethoxy groups may influence the planarity of the molecule and its packing in the solid state, which can affect properties like fluorescence quantum yield.

Computational studies, such as those using the ZINDO/S method, have been employed to simulate and interpret the electronic absorption spectra of substituted anthraquinones. psu.edunih.govresearchgate.net These calculations help to assign the observed spectral bands to specific electronic transitions, such as n→π* and π→π* transitions, and to understand how substituents modify these transitions. For example, in many substituted anthraquinones, a charge-transfer (CT) band is observed in the visible region, and its position and intensity are characteristic of the specific donor-acceptor nature of the substituted core. psu.edu

Interactive Table: Photophysical Properties of Substituted Anthraquinone Analogues

CompoundSubstituentPosition(s)Absorption Maxima (nm)Emission Maxima (nm)SolventReference
1,5-Diaminoanthraquinone-NH₂1, 5480550Various semanticscholar.org
1,8-Dihydroxy-3-methylanthracene-9,10-dione (Chrysophanol)-OH, -CH₃1, 8, 3256, 277, 287, 428-Methanol psu.edu
1,8-Dihydroxy-3-methoxy-6-methylanthracene-9,10-dione (Physcion)-OH, -OCH₃, -CH₃1, 8, 3, 6224, 266, 287, 435-Methanol psu.edu
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione (Emodin)-OH, -CH₃1, 3, 8, 6222, 254, 264, 289, 436-Methanol psu.edu
2-Amino-9,10-anthraquinone-NH₂2Varies with solvent polarityVaries with solvent polarityVarious nih.gov

Correlation Between Molecular Structure and Electrochemical Activity

The electrochemical behavior of this compound analogues is fundamentally linked to their molecular structure. The anthraquinone core is inherently redox-active, capable of undergoing reversible two-electron reduction. The potential at which these redox events occur is modulated by the substituents on the aromatic rings.

Electron-donating groups, such as the ethoxy groups at the 1 and 5 positions, increase the electron density on the anthraquinone core. This makes the molecule more difficult to reduce, resulting in a shift of the reduction potentials to more negative values compared to the unsubstituted anthraquinone. Conversely, electron-withdrawing groups would be expected to make reduction easier, shifting the potentials to more positive values.

Studies on poly(1,5-diaminoanthraquinone) have demonstrated that the electrochemical properties are retained and can even be enhanced upon polymerization. researchgate.net The polymer exhibits stable redox responses, which are crucial for applications such as in batteries and electrocatalytic systems. researchgate.net The specific substitution pattern influences not only the redox potentials but also the kinetics of electron transfer.

The planarity of the molecule and its ability to pack efficiently can also impact its electrochemical performance, particularly in solid-state applications. Any distortion from planarity caused by bulky substituents could affect the intermolecular electronic coupling, which is important for charge transport in thin films.

Recent research on anthraquinone derivatives for aqueous zinc-ion batteries has highlighted the importance of molecular design in tuning electrochemical properties. nih.gov The introduction of specific functional groups can enhance the number of electrochemically active sites and improve ion diffusion, leading to higher specific capacities and better rate performance. nih.gov

Interactive Table: Electrochemical Data for Selected Anthraquinone Derivatives

Compound/MaterialSubstituent(s)Key Electrochemical FeatureApplicationReference
AnthraquinoneNoneReversible two-electron reductionRedox indicator
Poly(1,5-diaminoanthraquinone)1,5-diaminoStable redox responses over many cyclesElectrocatalysis, Supercapacitors researchgate.net
Anthraquinone-based polymer (PBDQ-N)Benzothiadiazole and dinitro derivativesHigh specific capacity and excellent cycle lifeAqueous zinc-ion batteries nih.gov

Rational Design for Tailored Supramolecular Architectures

The rational design of this compound analogues extends beyond the properties of individual molecules to encompass their organization into well-defined supramolecular architectures. The non-covalent interactions between molecules, such as π-π stacking, hydrogen bonding (if applicable), and van der Waals forces, dictate the packing in the crystalline state and the morphology of thin films. These supramolecular structures are critical for many applications, including organic electronics and sensor technologies.

The substitution pattern plays a pivotal role in directing the self-assembly process. The ethoxy groups in this compound, being somewhat bulky, will influence the intermolecular spacing and the degree of π-orbital overlap between adjacent molecules. This can be strategically used to control the electronic coupling and, consequently, the charge transport properties of the material.

While specific studies on the supramolecular architecture of this compound are limited, principles from related systems can be applied. For instance, the introduction of groups capable of forming strong intermolecular hydrogen bonds can lead to highly ordered structures. Although the ethoxy group is not a strong hydrogen bond donor, it can act as an acceptor.

The design of molecules with specific shapes and symmetries is a key strategy for controlling supramolecular assembly. By modifying the substituents, it is possible to create molecules that favor specific packing motifs, such as herringbone or brickwork patterns, which are known to influence charge mobility in organic semiconductors.

Predictive Models for Functional Performance

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and other computational methods, is a powerful tool for understanding and forecasting the functional performance of this compound analogues. These models establish mathematical relationships between the chemical structure of a molecule and its properties, such as electronic, photophysical, and electrochemical characteristics.

QSAR studies on anthraquinone derivatives have been used to predict various properties, including lipophilicity (log P) and toxicity (LD50). psu.eduicm.edu.pl These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and topological features. By correlating these descriptors with experimental data, it is possible to build predictive models that can be used to screen new, un-synthesized compounds.

For predicting electronic and photophysical properties, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used. aip.org These methods can calculate HOMO and LUMO energies, which are related to redox potentials and the electronic absorption spectrum. Time-dependent DFT (TD-DFT) can be used to simulate excited-state properties and predict emission wavelengths. aip.org

Recent computational studies on anthraquinone derivatives for photovoltaic applications have demonstrated the ability to predict how different substituents affect the electronic gap, electron affinity, and ionization potential. aip.org These predictions provide a rational basis for designing new materials with optimized properties for specific applications, such as n-type organic semiconductors.

The development of accurate predictive models can significantly accelerate the discovery of new functional materials by reducing the need for extensive and time-consuming experimental synthesis and characterization. By providing insights into the structure-property relationships, these models guide the rational design of novel this compound analogues with desired performance characteristics.

Future Directions and Emerging Research Avenues for 1,5 Diethoxyanthracene 9,10 Dione Chemistry

Integration with Advanced Nanomaterials

The synergy between organic molecules and inorganic nanomaterials often leads to hybrid systems with enhanced functionalities. For 1,5-Diethoxyanthracene-9,10-dione, its planar aromatic structure and the presence of oxygen atoms in the ethoxy groups make it an excellent candidate for non-covalent interactions with various nanomaterials. Future research is anticipated to explore the development of novel nanocomposites with unique optical, electronic, and catalytic properties.

Potential research avenues include the interfacing of this compound with:

Graphene and Carbon Nanotubes (CNTs): The π-π stacking interactions between the anthracene (B1667546) core and the graphitic surface of these carbon allotropes could lead to the formation of stable, ordered assemblies. Such hybrids could be investigated for applications in electronic devices, sensors, and as electrode materials in energy storage systems. For instance, related aminoanthracene-9,10-dione derivatives have been successfully used to create chemically modified graphene hydrogels for supercapacitors. biointerfaceresearch.com

Metal Nanoparticles (e.g., Au, Ag, Pt): The oxygen atoms of the ethoxy groups can act as anchoring sites for metal nanoparticles, facilitating the formation of well-defined metal-organic nanostructures. These materials could exhibit interesting plasmonic and catalytic properties, with potential applications in catalysis and surface-enhanced Raman spectroscopy (SERS).

Semiconductor Quantum Dots (QDs): The combination of the fluorescent properties of QDs with the electrochemical activity of the anthraquinone (B42736) core could result in novel systems for photocatalysis and bio-imaging. The ethoxy substituents could play a crucial role in tuning the electronic coupling between the two components.

NanomaterialPotential Interaction MechanismPotential Application Area
Grapheneπ-π stackingElectronics, Energy Storage
Carbon Nanotubesπ-π stackingSensors, Composites
Gold NanoparticlesOxygen-metal coordinationCatalysis, SERS
Quantum DotsEnergy/Electron TransferPhotocatalysis, Bio-imaging

Exploration of Novel Photochemical Reactivity

The photochemical behavior of anthraquinone and its derivatives is a rich field of study, with applications ranging from photodynamic therapy to photoinitiators for polymerization. The presence of two electron-donating ethoxy groups at the 1 and 5 positions is expected to significantly modify the photophysical and photochemical properties of the anthraquinone core compared to the parent molecule.

Future research in this area will likely focus on:

Understanding Excited State Dynamics: Detailed spectroscopic and computational studies are needed to elucidate the nature of the excited states of this compound. This includes determining the lifetimes and quantum yields of fluorescence and phosphorescence, as well as identifying the accessible triplet states.

Photoinduced Electron Transfer (PET) Reactions: The electron-rich nature of the diethoxy-substituted aromatic system suggests that it could be an effective photosensitizer in PET reactions. Investigating its interactions with various electron donors and acceptors could lead to the development of new photoredox catalytic cycles.

Photocycloaddition Reactions: The exploration of [2+2] and [4+4] photocycloaddition reactions involving the electronically modified double bonds of the central ring could yield novel and complex molecular architectures.

Comparison with other Alkoxy Derivatives: A systematic study comparing the photochemical reactivity of 1,5-diethoxy, 1,5-dimethoxy, and other 1,5-dialkoxy derivatives would provide valuable insights into the structure-property relationships governing their photochemical behavior. Studies on the photochemistry of 1,n-dibenzyloxy-9,10-anthraquinones have shown that the reaction pathways can be highly dependent on the solvent and substitution pattern, suggesting a rich and complex photochemistry for alkoxy-substituted anthraquinones. wikipedia.org

Development of Multifunctional Systems

The unique combination of redox activity, potential for color, and tailored intermolecular interactions makes this compound a versatile building block for the design of multifunctional materials. The strategic placement of the ethoxy groups can be leveraged to create systems with coupled or switchable properties.

Promising areas for future development include:

Redox-Active Liquid Crystals: By incorporating long alkyl chains onto the ethoxy groups or other positions of the anthraquinone core, it may be possible to design thermotropic liquid crystalline materials whose phase behavior can be modulated by electrochemical switching of the quinone/hydroquinone couple.

Electrochromic and Photochromic Materials: The color of anthraquinone derivatives is sensitive to their oxidation state and chemical environment. Research into the electrochromic (color change upon electrochemical stimulation) and photochromic (color change upon light irradiation) properties of this compound and its polymers could lead to new materials for smart windows and displays.

Fluorescent Chemosensors: The fluorescence of the anthracene core can be quenched or enhanced upon binding to specific analytes. The ethoxy groups can be functionalized to introduce specific recognition sites for ions or small molecules, leading to the development of selective and sensitive fluorescent sensors. For example, a fluorescent paper for detecting various ions has been developed based on a 1-amino-9,10-anthracenedione derivative. biointerfaceresearch.com

Organic Batteries: Anthraquinone derivatives are being explored as active materials for organic redox flow batteries. The ethoxy groups can be used to tune the redox potential and solubility of the molecule in organic electrolytes, potentially leading to higher performance and more stable battery systems. Low-cost and safe flow-through battery systems have been patented based on amino derivatives of 9,10-anthracenedione. biointerfaceresearch.com

Functional SystemKey PropertyPotential Application
Liquid CrystalsRedox-switchable mesophasesData Storage, Displays
Chromic MaterialsReversible color changeSmart Windows, Sensors
ChemosensorsAnalyte-specific fluorescenceEnvironmental Monitoring, Diagnostics
Organic BatteriesReversible redox reactionsGrid-scale Energy Storage

Scale-Up and Industrial Relevance of Advanced Synthetic Methods

For any new material to have a significant impact, its synthesis must be amenable to large-scale production in a cost-effective and environmentally friendly manner. While laboratory-scale syntheses of substituted anthraquinones are well-established, future research must address the challenges of industrial production for this compound.

Key research directions in this area include:

Development of Greener Synthetic Routes: This involves exploring the use of less hazardous reagents and solvents, as well as developing catalytic methods to replace stoichiometric reactions. For instance, moving away from classical Friedel-Crafts reactions, which often use stoichiometric amounts of Lewis acids, towards catalytic alternatives would be a significant advancement. wikipedia.org

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer numerous advantages, including improved safety, better heat and mass transfer, and higher yields and purity. The development of a continuous flow synthesis for this compound would be a major step towards its industrial viability.

Purification Strategies: Efficient and scalable purification methods are crucial for obtaining high-purity material required for many advanced applications, especially in electronics and pharmaceuticals. Research into advanced crystallization techniques and chromatographic methods will be important. A preparation and purification method for a substituted anthracene has been described for OLED applications, highlighting the importance of high purity. google.com

Synthetic ChallengePotential SolutionIndustrial Benefit
Hazardous ReagentsCatalytic Methods, Green SolventsImproved Safety, Reduced Waste
Batch ProcessingContinuous Flow SynthesisIncreased Efficiency, Better Control
Product PurityAdvanced Crystallization, ChromatographyHigh-Performance Materials

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